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molecular formula C18H14N2O4S B8491156 1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-3-furanyl-1-(phenylsulfonyl)-

Cat. No. B8491156
M. Wt: 354.4 g/mol
InChI Key: KYNHOASPWOTXPC-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

A solution of diisopropylamine (0.43 mL, 3.07 mmol) in tetrahydrofuran (4 mL) was cooled to −78° C. under a nitrogen atmosphere. n-Butyllithium (1.24 mL of a 2.5 M solution in hexanes) was added dropwise and the reaction mixture was stirred for 30 minutes at −78° C. and then warmed to −30° C. A solution of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (Reference Example 12) (400 mg, 1.55 mmol) and N,N,N′,N′-tetramethylethylenediamine (0.24 mL, 1.59 mmol) in tetrahydrofuran (4 mL) was added and the reaction mixture was stirred for 45 minutes. A solution of 3-furfural (0.27 mL, 3.12 mmol) in tetrahydrofuran (3 mL) was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 2 h. Saturated ammonium chloride solution (5 mL) was added to quench the reaction mixture. The reaction mixture was diluted with water (10 mL) and extracted with ethyl acetate (3×25 mL). The combined organic extracts were washed successively with water and brine, dried over sodium sulfate and concentrated to dryness. Recrystallization from methanol gave 3-furyl[1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methanol (208 mg, 38%) as an off-white solid: mp 168-171° C.; 1H NMR (500 MHz, DMSO-d6) δ 6.24 (1H, d, J=5.8 Hz), 6.40 (1H, d, J=5.8 Hz), 6.48 (1H, d, J=1.1 Hz), 6.84 (1H, s), 7.55-7.62 (5H, m), 7.68-7.71 (1H, m), 7.92-7.94 (2H, m), 8.35 (1H, d, J=5.2 Hz), 9.23 (1H, s); ESI MS m/z 355 [C18H14N2O4S+H]+; HPLC (Method A) >99% (AUC), tR=15.4 min.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.27 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[C:13]1([S:19]([N:22]2[C:26]3=[CH:27][N:28]=[CH:29][CH:30]=[C:25]3[CH:24]=[CH:23]2)(=[O:21])=[O:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CN(C)CCN(C)C.[CH:39]1[C:43]([CH:44]=[O:45])=[CH:42][O:41][CH:40]=1.[Cl-].[NH4+]>O1CCCC1>[O:41]1[CH:40]=[CH:39][C:43]([CH:44]([C:23]2[N:22]([S:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)(=[O:21])=[O:20])[C:26]3=[CH:27][N:28]=[CH:29][CH:30]=[C:25]3[CH:24]=2)[OH:45])=[CH:42]1 |f:5.6|

Inputs

Step One
Name
Quantity
0.43 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=CC=2C1=CN=CC2
Name
Quantity
0.24 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0.27 mL
Type
reactant
Smiles
C1=COC=C1C=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to −30° C
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench the reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=C(C=C1)C(O)C1=CC=2C(=CN=CC2)N1S(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 208 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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